molecular formula C22H28N2O2 B1224470 N,N'-bis(3-phenylpropyl)butanediamide

N,N'-bis(3-phenylpropyl)butanediamide

Cat. No. B1224470
M. Wt: 352.5 g/mol
InChI Key: WSBDCQQEFPJAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(3-phenylpropyl)butanediamide is a fatty amide.

Scientific Research Applications

1. Anion Recognition and Binding

N,N'-bis(3-phenylpropyl)butanediamide derivatives have shown promise in anion recognition studies. N,N′-diarylalkanediamides, closely related compounds, were synthesized from aliphatic dicarboxylic acids and studied for their anion binding capabilities in solvents like DMSO and acetonitrile. These studies, focusing on selective fluoride recognition by similar compounds, are significant for developing new sensors and recognition systems (Wagner-Wysiecka & Łukasik, 2012).

2. Coordination Polymers and Metal Ion Interactions

Research on coordination polymers using similar compounds as ligands provides insight into metal ion interactions and structural versatility. A study using bis(3-pyridyl)butanediamide with metal ions like Cu(II) and Cd(II) revealed how such ligands can influence the formation of one-dimensional and two-dimensional networks, emphasizing the potential of these compounds in material science (Suman et al., 2014).

3. Synthesis of Novel Compounds and Their Applications

The versatility of N,N'-bis(3-phenylpropyl)butanediamide derivatives extends to the synthesis of novel compounds with potential applications. For instance, the synthesis of metal complexes with 2-Phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide ligand demonstrated its role in creating compounds with enhanced antifungal activity, highlighting its potential in medicinal chemistry and drug design (Shiekh et al., 2014).

4. Self-Assembly in Supramolecular Chemistry

The self-assembly properties of compounds related to N,N'-bis(3-phenylpropyl)butanediamide are also of interest. For example, bis(imidazolium) cations based on butanediamide structures have been shown to form [2]pseudorotaxanes with pillar[5]arene, indicating potential applications in the design of molecular machines and dynamic systems (Li et al., 2010).

properties

Product Name

N,N'-bis(3-phenylpropyl)butanediamide

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N,N'-bis(3-phenylpropyl)butanediamide

InChI

InChI=1S/C22H28N2O2/c25-21(23-17-7-13-19-9-3-1-4-10-19)15-16-22(26)24-18-8-14-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,23,25)(H,24,26)

InChI Key

WSBDCQQEFPJAKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-bis(3-phenylpropyl)butanediamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-bis(3-phenylpropyl)butanediamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis(3-phenylpropyl)butanediamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis(3-phenylpropyl)butanediamide
Reactant of Route 5
Reactant of Route 5
N,N'-bis(3-phenylpropyl)butanediamide
Reactant of Route 6
Reactant of Route 6
N,N'-bis(3-phenylpropyl)butanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.